6-Bromo-2-chloro-3-ethenyl-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-ethenyl-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H9BrClN. It is a derivative of quinoline, which is a fundamental structure in many natural and synthetic compounds. This compound is characterized by the presence of bromine, chlorine, ethenyl, and methyl substituents on the quinoline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-ethenyl-4-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by the introduction of the ethenyl and methyl groups through various organic reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, while chlorination can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-ethenyl-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethenyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Halogens or sulfonyl chlorides in the presence of Lewis acids.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-chloro-3-ethenyl-4-methylquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-ethenyl-4-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets, while the ethenyl and methyl groups can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-4-methylquinoline: Similar structure but lacks the ethenyl group.
6-Bromo-4-chloro-2-methylquinoline: Similar structure but with different substitution pattern.
2-Chloro-3-ethenyl-4-methylquinoline: Lacks the bromine atom.
Uniqueness
6-Bromo-2-chloro-3-ethenyl-4-methylquinoline is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62452-26-0 |
---|---|
Molecular Formula |
C12H9BrClN |
Molecular Weight |
282.56 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-ethenyl-4-methylquinoline |
InChI |
InChI=1S/C12H9BrClN/c1-3-9-7(2)10-6-8(13)4-5-11(10)15-12(9)14/h3-6H,1H2,2H3 |
InChI Key |
WQFZUFGSRGQTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=C1C=C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.